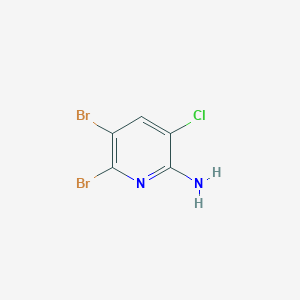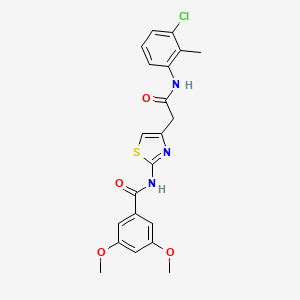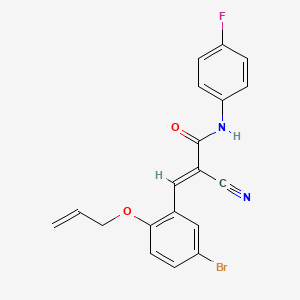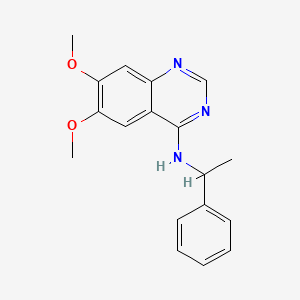
(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromofuran, a methylthiazole, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The bromofuran and methylthiazole rings are aromatic, which means they are planar and have a delocalized pi electron system. The piperidine ring is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the furan ring could be replaced in a nucleophilic aromatic substitution reaction. The thiazole ring could undergo electrophilic aromatic substitution at the carbon between the sulfur and nitrogen atoms .Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S2/c1-10-8-21-15(17-10)22-9-11-4-6-18(7-5-11)14(19)12-2-3-13(16)20-12/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJLUATZJMXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)


![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

